molecular formula C7H3BrFN B1333829 3-Bromo-5-fluorobenzonitrile CAS No. 179898-34-1

3-Bromo-5-fluorobenzonitrile

Cat. No. B1333829
M. Wt: 200.01 g/mol
InChI Key: IADLVSLZPQYXIF-UHFFFAOYSA-N
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Patent
US08067408B2

Procedure details

A 250-mL round-bottom flask equipped with a magnetic stir bar was charged with 1,3-dibromo-5-fluorobenzene (7.70 g, 30.3 mmol), DMF (45 mL), pyridine (4.9 mL), and copper (I) cyanide (2.72 g, 30.3 mmol) under nitrogen. A reflux condenser was attached to the flask. The green, cloudy mixture was stirred at reflux for 3 h. Once lower Rf impurities were observed, the reaction was allowed to cool to room temperature. The reaction was quenched with 30 mL of ether, and a precipitate formed in the dark solution. The precipitate was gravity-filtered though Celite. The filtrate was rinsed three times with ether (100 mL/50 g bromide). The isolated solution was added to a separatory funnel. The organic layer was washed with a 2:1 mixture of water and concentrated ammonium hydroxide (30 mL), followed by saturated ammonium chloride solution (2×30 mL) and saturated sodium bicarbonate (30 mL). The aqueous layers were extracted with ether (3×40 mL). The organic layers were combined and dried over anhydrous sodium sulfate. The product was purified by flash column chromatography to yield 3-bromo-5-fluorobenzonitrile (2.10 g, 35%). 1H NMR (400 MHz, CDCl3): δ 7.62 (s, 1 H), 7.54-7.50 (m, 1 H), 7.35-7.32 (m, 1 H).
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([Br:9])[CH:3]=1.[CH3:10][N:11](C=O)C.[Cu]C#N>N1C=CC=CC=1>[Br:9][C:4]1[CH:3]=[C:2]([CH:7]=[C:6]([F:8])[CH:5]=1)[C:10]#[N:11]

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)Br
Name
Quantity
45 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
2.72 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
4.9 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The green, cloudy mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL round-bottom flask equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
A reflux condenser was attached to the flask
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 30 mL of ether
CUSTOM
Type
CUSTOM
Details
a precipitate formed in the dark solution
FILTRATION
Type
FILTRATION
Details
The precipitate was gravity-filtered though Celite
WASH
Type
WASH
Details
The filtrate was rinsed three times with ether (100 mL/50 g bromide)
ADDITION
Type
ADDITION
Details
The isolated solution was added to a separatory funnel
WASH
Type
WASH
Details
The organic layer was washed with a 2:1 mixture of water and concentrated ammonium hydroxide (30 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers were extracted with ether (3×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The product was purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C#N)C=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.